
6-Bromo-5-methoxy-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-methoxy-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methoxy-1,3-benzoxazole typically involves the reaction of 2-aminophenol with a brominated methoxybenzaldehyde. One common method includes:
Starting Materials: 2-aminophenol and 6-bromo-5-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Procedure: The mixture is heated under reflux conditions, leading to the formation of the benzoxazole ring through cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-5-methoxy-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 6-substituted-5-methoxy-1,3-benzoxazole derivatives.
Oxidation: Formation of 6-bromo-5-methoxybenzaldehyde or 6-bromo-5-methoxybenzoic acid.
Reduction: Formation of 6-bromo-5-methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
6-Bromo-5-methoxy-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-methoxy-1,3-benzoxazole involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
5-Methoxy-1,3-benzoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-1,3-benzoxazole: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
7-Bromo-5-methoxy-1,3-benzoxazole: Similar structure but with the bromine atom at a different position, leading to variations in its chemical behavior and applications.
Uniqueness: 6-Bromo-5-methoxy-1,3-benzoxazole is unique due to the combined presence of both bromine and methoxy groups, which enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
6-bromo-5-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO2/c1-11-7-3-6-8(2-5(7)9)12-4-10-6/h2-4H,1H3 |
Clave InChI |
MKOAYKJQAXRQBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=CO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)

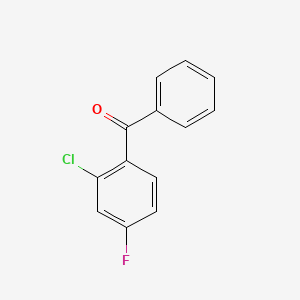
![(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol](/img/structure/B12847975.png)
![N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine](/img/structure/B12847982.png)

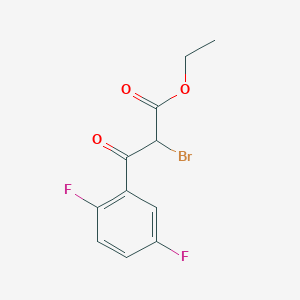

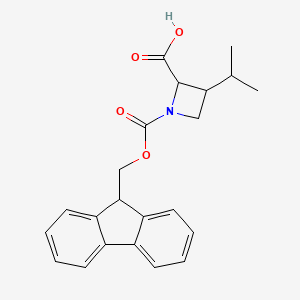
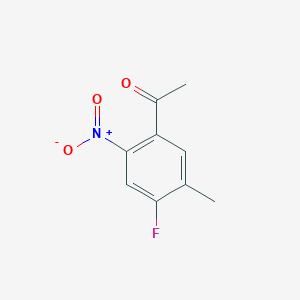
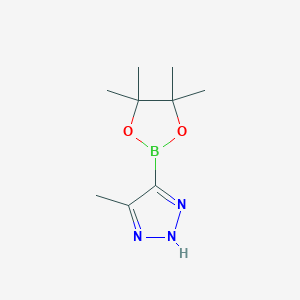
![(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12848037.png)
